5,6-Dimethylpyrazin-2-amine
Overview
Description
5,6-Dimethylpyrazin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrazines. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The dimethylpyrazin-2-amine derivatives are of interest due to their potential biological activities and their presence in various chemical reactions.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. One approach involves the regioselective synthesis of tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones from primary amines and α-amino acid derivatives, utilizing a constrained intramolecular "click" reaction as a key step . This method provides a practical and high-yielding route to enantiopure compounds without the need for chromatographic purification.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is influenced by the substituents attached to the pyrazine ring. In the case of 5,6-dimethylpyrazin-2-amine, the methyl groups at positions 5 and 6 can affect the electronic distribution and steric hindrance, which in turn can influence the reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazine derivatives can participate in various chemical reactions. For instance, the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines can yield both 4-iminiopyran salts and pyridinium salts when primary amines are used . The outcome of such reactions depends on factors like the basicity of the amine. Secondary amines, on the other hand, lead to different products, demonstrating the versatility of pyrazine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-dimethylpyrazin-2-amine derivatives are influenced by their molecular structure. For example, the presence of dimethyl groups can affect the compound's boiling point, solubility, and stability. The analgesic and anti-inflammatory properties of certain amide derivatives of pyrazine have been studied, showing that some compounds exhibit significant biological activity . These properties are not solely due to cyclooxygenase inhibition, suggesting alternative mechanisms of action.
Scientific Research Applications
Metal Ion Interaction Studies
Driessen, Paap, and Reedijk (2010) investigated the interaction of a ligand related to 5,6-Dimethylpyrazin-2-amine with metal ions, specifically zinc. They discovered that this ligand partially disintegrates when reacted with zinc dichloride or zinc dibromide, forming compounds containing a unique bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anion (Driessen, Paap, & Reedijk, 2010).
Synthesis of Functionalized Pyrazines
Gunasekaran, Prasanna, and Perumal (2014) demonstrated the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from domino reactions involving a related compound to 5,6-Dimethylpyrazin-2-amine. This synthesis is significant for creating highly functionalized pyrazines (Gunasekaran, Prasanna, & Perumal, 2014).
Crystal Structure Analysis
Xu, Yang, Jiang, and Ke (2012) synthesized and analyzed the crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, using compounds structurally related to 5,6-Dimethylpyrazin-2-amine. Their research offers insights into the structural properties of such compounds (Xu, Yang, Jiang, & Ke, 2012).
Safety And Hazards
properties
IUPAC Name |
5,6-dimethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCVJQUFYRJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278727 | |
Record name | 5,6-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyrazin-2-amine | |
CAS RN |
6294-70-8 | |
Record name | 5,6-Dimethyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9622 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6294-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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